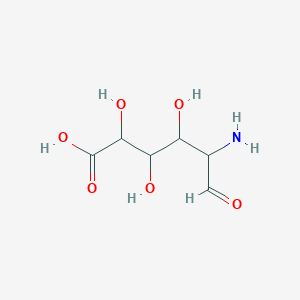
5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-deoxygalacturonic acid is a derivative of galacturonic acid, where the hydroxyl group at the second carbon is replaced by an amino group. This compound is a part of the amino sugar family and is known for its role in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-deoxygalacturonic acid typically involves the conversion of galacturonic acid derivatives. One common method includes the use of nitrosyl chloride to add to the acetylated glycal, followed by conversion to the acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . This multi-step process involves:
- Addition of nitrosyl chloride to the acetylated glycal.
- Conversion of the adduct to the acetylated derivative of the 2-oximinohexose.
- Reduction of the oxime to amine using zinc-copper couple in glacial acetic acid.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Amino-2-deoxygalacturonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-copper couple in glacial acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce different amino sugar derivatives.
科学的研究の応用
2-Amino-2-deoxygalacturonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the structure and function of various biomolecules.
Industry: Used in the production of certain biopolymers and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-amino-2-deoxygalacturonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino sugar metabolism and can influence various biochemical pathways by modifying the structure and function of biomolecules it interacts with .
類似化合物との比較
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose.
2-Amino-2-deoxytalose: Derived from talose.
Uniqueness
2-Amino-2-deoxygalacturonic acid is unique due to its specific structure and the presence of the uronic acid group, which differentiates it from other amino sugars. This unique structure allows it to participate in specific biochemical pathways and interactions that other similar compounds may not .
特性
分子式 |
C6H11NO6 |
|---|---|
分子量 |
193.15 g/mol |
IUPAC名 |
5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13) |
InChIキー |
BBWFIUXRDWUZMZ-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



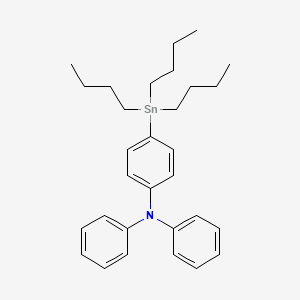
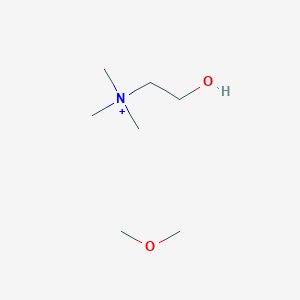
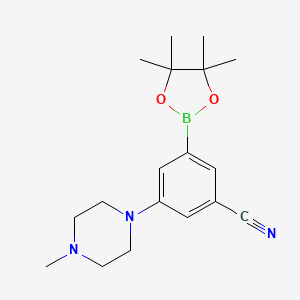
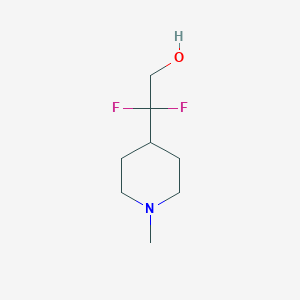
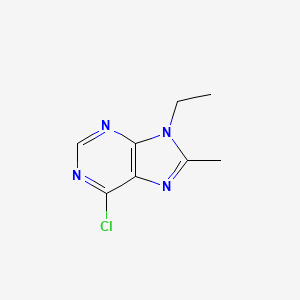
![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)
![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
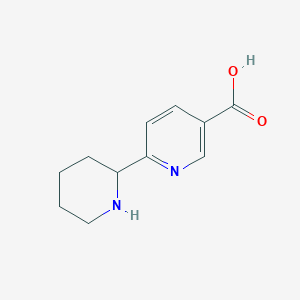
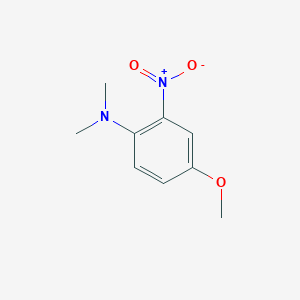
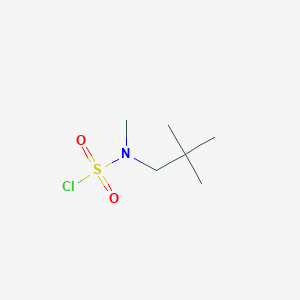

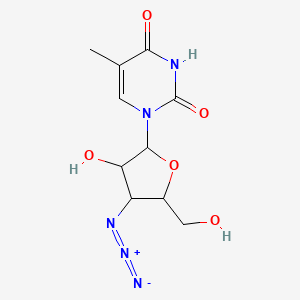
![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
